4-(1-hydroxycyclopropyl)phenol
Description
4-(1-Hydroxycyclopropyl)phenol is an organic compound characterized by a phenol ring substituted at the para position with a cyclopropane ring bearing a hydroxyl group. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol. The hydroxyl group on the cyclopropane enhances polarity and hydrogen-bonding capacity, distinguishing it from simpler phenolic derivatives. This compound is of interest in pharmaceutical and materials science research due to its unique structural features, which influence solubility, reactivity, and biological activity .
Properties
CAS No. |
60068-24-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydroxycyclopropyl)phenol can be achieved through several methods. One common approach involves the cyclopropanation of phenol derivatives. For instance, the reaction of phenol with cyclopropylcarbinol under acidic conditions can yield this compound. Another method involves the use of cyclopropyl ketones and phenol in the presence of a strong base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-hydroxycyclopropyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of the phenol group can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(1-hydroxycyclopropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-hydroxycyclopropyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, which contribute to its antioxidant properties. Additionally, the hydroxycyclopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with 4-(1-hydroxycyclopropyl)phenol but differ in substituents or functional groups:
Physicochemical Properties
| Property | This compound | 4-(2-Phenylcyclopropyl)phenol | 4-Cyclopropylphenol |
|---|---|---|---|
| Molecular Weight | 150.17 g/mol | 210.27 g/mol | 134.18 g/mol |
| Polarity | High (due to -OH on cyclopropane) | Moderate (phenyl reduces polarity) | Low |
| Solubility (H₂O) | Moderate | Low | Low |
| logP | ~1.2 | ~3.5 | ~2.8 |
The hydroxyl group on the cyclopropane in this compound increases its aqueous solubility compared to phenyl- or alkyl-substituted analogues .
Antioxidant and Antimicrobial Profiles
Cytotoxicity
In contrast, chlorinated analogues (e.g., (1-(2,4-dichlorophenyl)cyclopropyl)methanol) show higher cytotoxicity due to bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
